molecular formula C9H12N2 B6260498 N-(cyclopropylmethyl)pyridin-2-amine CAS No. 939755-65-4

N-(cyclopropylmethyl)pyridin-2-amine

Cat. No.: B6260498
CAS No.: 939755-65-4
M. Wt: 148.2
InChI Key:
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Description

N-(cyclopropylmethyl)pyridin-2-amine is an organic compound with the molecular formula C9H12N2 It consists of a pyridine ring substituted with an amine group at the 2-position and a cyclopropylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming new C-N bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to desired therapeutic effects. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amine functionality but differ in the substituent attached to the nitrogen atom.

    2-aminopyridine derivatives: These compounds have the same core structure but with different substituents at the 2-position.

Uniqueness: N-(cyclopropylmethyl)pyridin-2-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug design and other applications .

Properties

CAS No.

939755-65-4

Molecular Formula

C9H12N2

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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